Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate
Description
Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate (CAS: CID 115463001) is an organosulfur compound with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . Its structure features a phenyl ring substituted with a sulfamoylmethyl (–CH₂S(O)₂NH₂) group at the 2-position, linked to a methyl acetate moiety. Predicted collision cross-section (CCS) values for its adducts range from 152.3 to 161.8 Ų, indicating moderate polarity .
Properties
IUPAC Name |
methyl 2-[2-(sulfamoylmethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)6-8-4-2-3-5-9(8)7-16(11,13)14/h2-5H,6-7H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFYZGPKMHMTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate typically involves the reaction of 2-(sulfamoylmethyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate esterification. The process can be summarized as follows:
Starting Material: 2-(sulfamoylmethyl)benzoic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Methyl 2-[2-(hydroxymethyl)phenyl]acetate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate involves its interaction with biological targets through its sulfamoyl group. This group can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared below based on substituents, molecular properties, and applications:
Key Observations:
- Sulfamoylmethyl vs. Methoxy-Sulfamoyl (): The methoxy group in Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate enhances solubility in polar solvents (e.g., DMSO, methanol) and improves bioactivity, making it suitable for drug discovery .
- Benzylsulfamoyl Derivatives () : The benzylsulfamoyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This derivative’s higher molecular weight (379.43 g/mol) could limit bioavailability compared to the target compound.
- Acetyl vs. Sulfamoylmethyl (): The acetyl group in Methyl 2-(2-acetylphenyl)acetate enables keto-enol tautomerism, useful in condensation reactions.
Biological Activity
Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate is an organic compound characterized by its unique sulfamoylmethyl group, which imparts distinct biological and chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H13NO4S
- Molecular Weight : 243.28 g/mol
- IUPAC Name : this compound
The compound is synthesized through the reaction of 2-(sulfamoylmethyl)benzoic acid with methanol, typically using an acid catalyst under reflux conditions.
The biological activity of this compound is largely attributed to its sulfamoyl group, which allows for the formation of hydrogen bonds and ionic interactions with various biological targets, including enzymes and receptors. This interaction can lead to the inhibition of enzyme activity, making it a potential candidate for therapeutic applications in medicinal chemistry.
Antimicrobial Properties
Research has indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial activity. This compound has been explored for its potential use as a biochemical probe in the development of sulfonamide-based drugs, which are known for their antimicrobial properties.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may have similar properties.
Case Studies and Research Findings
A study investigated the degradation of sulfonylurea herbicides, revealing insights into microbial interactions with sulfamoyl compounds. The findings showed that certain fungal strains could effectively degrade these compounds, indicating potential applications in bioremediation and environmental science .
Additionally, pharmacokinetic studies on related compounds suggest that the sulfamoyl group can influence bioavailability and metabolic pathways, which are critical factors in drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2-[2-(aminomethyl)phenyl]acetate | Antimicrobial | Lacks sulfamoyl group |
| Methyl 2-[2-(hydroxymethyl)phenyl]acetate | Anti-inflammatory | Hydroxymethyl instead of sulfamoyl |
| Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate | Antimicrobial, Anti-inflammatory | Contains pyrazole structure |
This compound stands out due to its specific interactions facilitated by the sulfamoyl group, which enhances its reactivity and biological activity compared to similar compounds.
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